molecular formula C11H11N3O6 B1297065 4-Nitrobenzoylglycylglycine CAS No. 78196-53-9

4-Nitrobenzoylglycylglycine

Cat. No. B1297065
CAS RN: 78196-53-9
M. Wt: 281.22 g/mol
InChI Key: WQJHGFSTRONKLC-UHFFFAOYSA-N
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Description

4-Nitrobenzoylglycylglycine, also known as NBDG, is a peptide derivative. It is a white to light yellow powder or crystal . The molecular formula is C11H11N3O6 and the molecular weight is 281.22 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzoylglycylglycine consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

4-Nitrobenzoylglycylglycine is a solid at 20 degrees Celsius . It has a melting point of 218 degrees Celsius .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Schiff Base Metal Complexes: A study by Shiju et al. (2020) explored the synthesis and characterization of Schiff base ligand 4-nitrobenzaldehyde-glycylglycine (4-NBA-GG) and its metal complexes. These complexes exhibited significant antimicrobial properties, DNA cleavage activities, and anticancer activities against human colon cancer cells (HCT116) and cervical cancer cell lines (HeLa). Particularly, the Cu(II) and Zn(II) complexes showed strong interaction with E. coli DNA and were active against both cancer cell types (Shiju, Arish, & Kumaresan, 2020).

Enzyme Assay Applications

  • Fluorogenic Substrate for Enzyme Assays: The N-acyltripeptide 2-aminobenzoylglycyl-p-nitrophenylalanylproline, which includes a structure similar to 4-NBA-GG, was used as a substrate in enzyme assays for angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase. This compound, by cleaving the Gly-Phe(NO2) peptide bond, results in a significant increase in fluorescence, which is useful for quantitative measurement of hydrolysis rate (Carmel & Yaron, 1978).

Drug Synthesis and Functionalization

  • Building Block in Heterocyclic Oriented Synthesis (HOS): A study by Křupková et al. (2013) discussed the use of a compound similar to 4-NBA-GG, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in HOS. This compound served as a starting material for preparing various substituted nitrogenous heterocycles, crucial in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Chemical Analysis and Detection

  • Liquid Chromatography – Mass Spectrometry (LC-MS): In a study by Higashi et al. (2006), 4-nitrobenzenesulfonyl chloride, a compound related to 4-NBA-GG, was used for derivatization in LC-MS for detecting estrogens in biological fluids. This improved detection sensitivity significantly, demonstrating the utility of such compounds in enhancing analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Safety And Hazards

When handling 4-Nitrobenzoylglycylglycine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill or leak .

properties

IUPAC Name

2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-9(12-6-10(16)17)5-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJHGFSTRONKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343714
Record name 4-Nitrobenzoylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzoylglycylglycine

CAS RN

78196-53-9
Record name 4-Nitrobenzoylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Mullersman, JF Preston III - Biochemistry and cell biology, 1991 - cdnsciencepub.com
… Les groupes aminks de ces sucres sont acyles avec la N-4-nitrobenzoylglycylglycine. Les etudes du couplage reducteur des composCs d'addition obtenus ?I I'albumine skrique bovine …
Number of citations: 4 cdnsciencepub.com

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